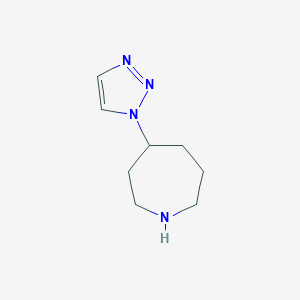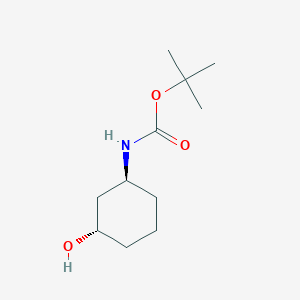![molecular formula C25H17BO2 B3102673 9,9'-Spirobi[fluoren]-3-ylboronic acid CAS No. 1421789-04-9](/img/structure/B3102673.png)
9,9'-Spirobi[fluoren]-3-ylboronic acid
描述
9,9’-Spirobi[fluoren]-3-ylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a spirobifluorene core, which consists of two fluorene units connected through a single carbon atom, and a boronic acid functional group attached to the 3-position of one of the fluorene units. This compound is known for its unique structural properties and has found applications in various fields, including organic electronics and materials science.
作用机制
Target of Action
It’s known that this compound is used in organic electronics due to its robust structure and two perpendicularly arranged π systems . It’s also used in the synthesis of spirobifluorene based conjugated microporous polymers .
Mode of Action
The compound is used as a hole transporting material in the fabrication of perovskite solar cells . It’s also used in the development of a new thermally activated delayed fluorescence (TADF) emitter . The introduction of a 9,9’-spiro-bifluorene group to the C3 position of carbazole results in a more delocalized highest occupied molecular orbital (HOMO) than carbazole itself .
Biochemical Pathways
Its use in the synthesis of spirobifluorene based conjugated microporous polymers suggests its involvement in polymer synthesis pathways .
Pharmacokinetics
It’s known that the compound is soluble in common organic solvents and slightly soluble in water , which may influence its bioavailability.
Result of Action
The compound’s action results in the creation of materials with high glass-transition temperature, excellent thermal stability, and easy color tunability through the introduction of low band gap co-monomers . In the context of OLEDs, the compound has led to a maximum external quantum efficiency (EQE) of 10.59% .
Action Environment
The action, efficacy, and stability of 9,9’-Spirobi[fluoren]-3-ylboronic acid can be influenced by environmental factors. For instance, it’s recommended to store the compound under inert gas at 2-8°C . The compound’s solubility in common organic solvents and slight solubility in water also suggest that the solvent environment can significantly impact its action.
生化分析
Biochemical Properties
It has been used in the synthesis of Metal–Organic Frameworks (MOFs) due to its specific properties
Molecular Mechanism
It is crucial to provide a thorough explanation of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[fluoren]-3-ylboronic acid typically involves the following steps:
Formation of Spirobifluorene Core: The spirobifluorene core can be synthesized by reacting fluorene with a suitable reagent, such as a strong base, to form the spiro compound.
Introduction of Boronic Acid Group: The boronic acid group can be introduced by reacting the spirobifluorene core with a boron-containing reagent, such as triisopropyl borate, under suitable conditions.
Industrial Production Methods
Industrial production of 9,9’-Spirobi[fluoren]-3-ylboronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反应分析
Types of Reactions
9,9’-Spirobi[fluoren]-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学研究应用
9,9’-Spirobi[fluoren]-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
相似化合物的比较
Similar Compounds
- 9,9’-Spirobi[fluoren]-2-ylboronic acid
- 9,9’-Spirobi[fluoren]-6-ylboronic acid
- 9,9’-Spirobi[fluoren]-4-ylboronic acid
Uniqueness
9,9’-Spirobi[fluoren]-3-ylboronic acid is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and materials science, where precise control over molecular structure and function is essential.
属性
IUPAC Name |
9,9'-spirobi[fluorene]-3-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BO2/c27-26(28)16-13-14-24-20(15-16)19-9-3-6-12-23(19)25(24)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUYDKNCVPJOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C62)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B3102595.png)
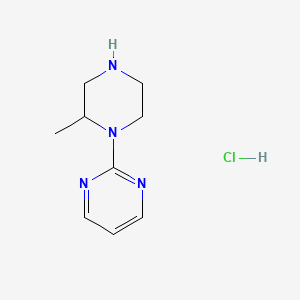
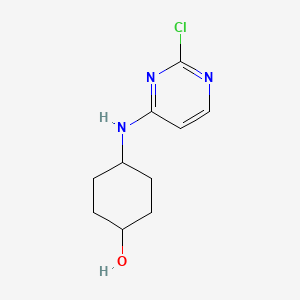
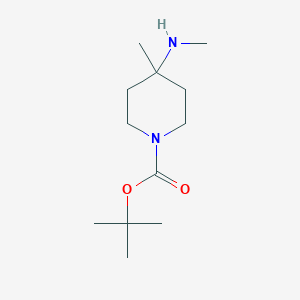
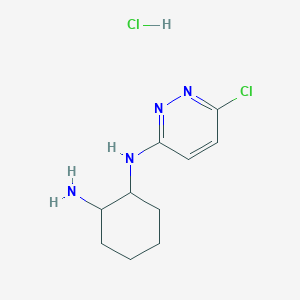
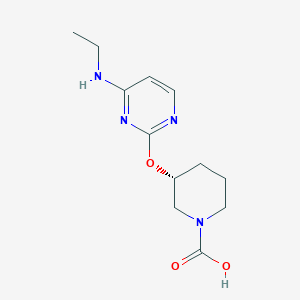
![5-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B3102633.png)
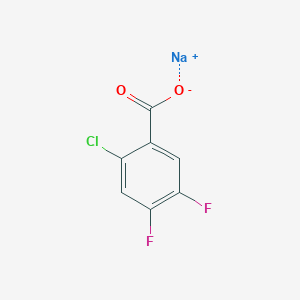
![2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3102667.png)
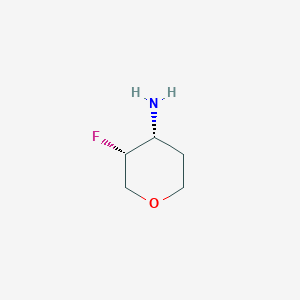
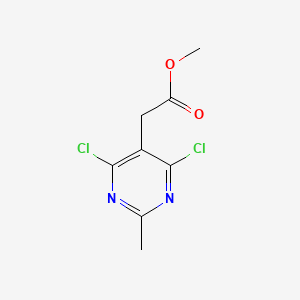
![[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(ethoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid](/img/structure/B3102685.png)
